molecular formula C15H28O3 B1201953 1,6-Dioxacycloheptadecan-7-one CAS No. 6707-60-4

1,6-Dioxacycloheptadecan-7-one

Cat. No. B1201953
CAS RN: 6707-60-4
M. Wt: 256.38 g/mol
InChI Key: MRMOPGVGWFNHIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has provided insights into the synthesis of related macrocyclic and mesocyclic compounds, which offer a conceptual framework for understanding the synthesis pathways of 1,6-Dioxacycloheptadecan-7-one. For instance, innovative synthesis techniques have been developed for compounds like 1,4,7,10-tetraazacyclododecane using bis-imidazoline, yielding significant insights into macrocyclic compound synthesis with high efficiency and yield (Athey & Kiefer, 2002). Similarly, novel pathways for synthesizing cyclic compounds with unique properties, such as 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, have been explored, highlighting the potential for innovative approaches to the synthesis of 1,6-Dioxacycloheptadecan-7-one (Kakiuchi et al., 1980).

Molecular Structure Analysis

The molecular structure of related compounds provides a basis for understanding the structural aspects of 1,6-Dioxacycloheptadecan-7-one. Studies on compounds such as 1,3-dioxa-2-silacycloalkanes have detailed crystal structure analyses, offering insights into the conformations and structural characteristics that might be analogous to 1,6-Dioxacycloheptadecan-7-one (Hanson et al., 1986).

Chemical Reactions and Properties

Research on chemical reactions and properties of similar cyclic compounds provides insights into the reactivity and chemical behavior of 1,6-Dioxacycloheptadecan-7-one. For instance, the study on the synthesis and anti-elastase properties of certain derivatives highlights the potential for specific chemical reactivity and interaction with biological molecules (Colson et al., 2005).

Physical Properties Analysis

The physical properties of cyclic and macrocyclic compounds, such as solubility, melting points, and crystal structures, are essential for understanding the behavior of 1,6-Dioxacycloheptadecan-7-one in various conditions. Research on the solid-state and solution properties of lanthanide complexes of a nonadentate tripodal ligand derived from 1,4,7-triazacyclononane offers valuable data on such physical properties (Gateau et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and potential for chemical modification, is crucial for 1,6-Dioxacycloheptadecan-7-one. Investigations into the synthesis and characterization of macrocyclic Schiff bases and their metal complexes provide a foundation for assessing the chemical properties and reactivity of similar cyclic compounds (Ilhan & Temel, 2007).

Scientific Research Applications

  • Antimalarial Activity : A study by Kim et al. (2001) discussed the synthesis and evaluation of medium-sized 1,2,4,5-tetraoxacycloalkanes, including 1,2,6,7-tetraoxaspiro[7.11]nonadecane, which showed potential as a potent and inexpensive antimalarial drug (Kim et al., 2001).

  • Synthesis of Intermediate Compounds : Kakiuchi et al. (1980) synthesized 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, a useful intermediate in the synthesis of dispiro-α-methylene-γ-butyrolactones, which are important in various chemical syntheses (Kakiuchi et al., 1980).

  • Anticancer Agent Synthesis : Behbehani et al. (2020) developed a new methodology for synthesizing 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives. These compounds were examined for their potential as anticancer agents, indicating the use of similar medium-sized cyclic compounds in pharmaceutical research (Behbehani et al., 2020).

  • Synthesis of Cyclen : Athey and Kiefer (2002) reported an efficient synthesis of cyclen (1,4,7,10-tetraazacyclododecane), a compound with a similar structural motif to 1,6-Dioxacycloheptadecan-7-one. This showcases the importance of such compounds in synthesizing complex organic molecules (Athey & Kiefer, 2002).

  • DNA Fragment Synthesis : Guy et al. (1988) synthesized DNA fragments bearing an adenine radiation product, 7,8-dihydroadenin-8-one. This research demonstrates the role of medium-sized cyclic compounds in the field of molecular biology and DNA research (Guy et al., 1988).

  • Metalloprotease Inhibitors : Robl et al. (1997) explored the synthesis of fused bicyclic compounds as inhibitors of angiotensin-converting enzyme and neutral endopeptidase. This study highlights the pharmaceutical applications of cyclic compounds in developing new therapeutic drugs (Robl et al., 1997).

Safety And Hazards

1,6-Dioxacycloheptadecan-7-one should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Use personal protective equipment and provide appropriate exhaust ventilation at places where dust is formed . It may be hazardous to the environment, and water bodies should be given special attention .

properties

IUPAC Name

1,6-dioxacycloheptadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c16-15-11-7-5-3-1-2-4-6-8-12-17-13-9-10-14-18-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOPGVGWFNHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCOCCCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047705
Record name 12-Oxahexadecanolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dioxacycloheptadecan-7-one

CAS RN

6707-60-4
Record name 1,6-Dioxacycloheptadecan-7-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Oxahexadecanolide
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Record name 1,6-Dioxacycloheptadecan-7-one
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Record name 1,6-Dioxacycloheptadecan-7-one
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Record name 12-Oxahexadecanolide
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Record name 12-oxahexadecan-16-olide
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Record name 12-OXAHEXADECANOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Eh - Synthesis, 2003 - thieme-connect.com
The synthesis of 3-methyl-1, 4-dioxacylopentadecan-2-one (12c) and 3-methyl-1, 4-dioxacylohexadecan-2-one (12d), two new musk odorants, is described starting from methyl 2-…
Number of citations: 9 www.thieme-connect.com
JO Okeme, TFM Rodgers, JM Parnis… - Journal of Chemical & …, 2020 - ACS Publications
The subcooled liquid-phase vapor pressures (p L 298 /Pa) and octanol–air partition coefficients (K OA 298 ) at T/K = 298, enthalpies of vaporization (Δ VAP H/kJ·mol –1 ), and internal …
Number of citations: 19 pubs.acs.org
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2011 - Elsevier
A toxicologic and dermatologic review of 12-oxahexadecanolide when used as a fragrance ingredient is presented. 12-Oxahexadecanolide is a member of the fragrance structural …
Number of citations: 2 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 12-Oxahexadecanolide was evaluated for genotoxicity, repeated dose toxicity, …
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2011 - Elsevier
The Macrocyclic Lactone and Lactide derivative (ML) group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, …
Number of citations: 24 www.sciencedirect.com
BK Lavine, CE Davidson, C Breneman… - Journal of chemical …, 2003 - ACS Publications
A methodology to facilitate the intelligent design of new odorants (eg, musks) with specialized properties has been developed as part of an ongoing research effort in machine learning. …
Number of citations: 47 pubs.acs.org
PBA LAPČÍKOVÁ, MH DOLEŽALOVÁ - 2009 - dspace.vutbr.cz
This master’s thesis is focused on evaluation of synthetic musk fragrances using ecotoxicity tests. Four musk fragrances were tested–Galaxolide, Tonalide, Musk ketone and Musk xylene…
Number of citations: 1 dspace.vutbr.cz

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